exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Brand Name: Vulcanchem
CAS No.: 1408074-65-6
VCID: VC3415437
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

CAS No.: 1408074-65-6

Cat. No.: VC3415437

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine - 1408074-65-6

Specification

CAS No. 1408074-65-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1
Standard InChI Key LJSMXQVRQBFKNF-KXUCPTDWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1CC2)N
SMILES CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1CC2)N

Introduction

Chemical Structure and Properties

Molecular Structure

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine features a distinctive bicyclic framework with a nitrogen atom (aza) incorporated at the 8-position, forming the characteristic 8-azabicyclo[3.2.1]octane scaffold central to tropane alkaloids. The compound's IUPAC name is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, highlighting its stereochemical configuration at positions 1, 2, and 5 . The "exo" prefix indicates that the amino group at the 2-position is oriented away from the bicyclic structure, resulting in a specific three-dimensional arrangement that influences the compound's reactivity and biological properties. The nitrogen at the 8-position is protected with a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at this nitrogen during chemical transformations.

The structural formula of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine can be represented by its SMILES notation: CC(C)(C)OC(=O)N1[C@@H]2CCC@@HN, which encodes the three-dimensional arrangement of atoms and their connectivity. The InChI representation provides a standardized identification: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1. These notations are valuable for chemical database searching and computational analysis of the compound's properties.

The molecular structure imparts specific characteristics that influence its chemical behavior and biological activity. The rigid bicyclic framework constrains the molecule's conformational flexibility, potentially enhancing its binding affinity to biological targets by reducing the entropic penalty associated with binding. The amino group at the 2-position serves as a potential site for chemical modifications, allowing the incorporation of various functional groups to tune the properties of derivative compounds. The Boc protecting group at the 8-position can be selectively removed under acidic conditions, revealing the free amine that can participate in further transformations.

PropertyValueSource
Molecular Weight226.32 g/mol
Boiling Point313.2±25.0 °C (Predicted)
Density1.084±0.06 g/cm³ (Predicted)
pKa10.33±0.20 (Predicted)
Recommended Storage-20°C for long-term (1-2 years)

Chemical Properties

The chemical properties of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine are largely defined by its functional groups and structural features, which determine its reactivity patterns in various chemical transformations. The compound contains two key nitrogen-containing functional groups: the Boc-protected nitrogen at the 8-position and the free amino group at the 2-position. These functional groups serve as potential sites for diverse chemical modifications, making the compound versatile in organic synthesis applications.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 8-position is stable under basic and neutral conditions but can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This selective deprotection strategy allows for sequential modifications at different positions of the molecule, which is valuable in multistep synthesis. The free amino group at the 2-position can participate in various reactions typical of primary amines, including acylation, alkylation, reductive amination, and conversion to other functional groups such as amides, carbamates, or ureas. These transformation possibilities make exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine a valuable scaffold for building more complex structures.

The bicyclic framework contributes to the chemical behavior by imposing conformational constraints that influence reaction stereoselectivity and reactivity. The rigid structure can enhance selectivity in reactions by limiting the accessible conformations and directing reagents to approach from specific trajectories. Additionally, the stereochemical configuration at the 2-position (exo orientation of the amino group) affects the accessibility of this functional group to reagents, potentially influencing reaction rates and product distributions in chemical transformations.

Biological Activity and Applications

Medicinal Chemistry Applications

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine has emerged as a valuable scaffold in medicinal chemistry due to its unique structural features that make it suitable for developing compounds with specific biological activities. The 8-azabicyclo[3.2.1]octane core structure is found in numerous bioactive compounds, including naturally occurring tropane alkaloids and synthetic pharmaceuticals targeting various medical conditions . This bicyclic framework provides a rigid three-dimensional architecture that can be strategically functionalized to interact with biological targets with high specificity and affinity. The compound serves as a crucial intermediate in the synthesis of complex organic molecules, where its stereochemical configuration plays a significant role in determining the biological activity of the final products.

In drug discovery programs, exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine and its derivatives have shown particular promise as scaffolds for developing monoamine reuptake inhibitors, which are essential in treating neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The structural rigidity provided by the bicyclic nature enhances binding affinity with biological targets, particularly monoamine transporters, which are critical targets for antidepressant therapies. This enhanced binding affinity can potentially lead to improved therapeutic efficacy while minimizing side effects associated with traditional drugs in this class.

The presence of the amino group at the 2-position in the exo configuration provides a strategic point for further functionalization to tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. Researchers can attach various functional groups at this position to modulate properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability, which are crucial factors in drug development. Additionally, after removal of the Boc protecting group, the nitrogen at the 8-position offers another site for chemical modifications, further expanding the structural diversity that can be achieved using this scaffold.

The importance of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine in medicinal chemistry continues to grow as researchers explore its applications in developing novel therapeutics for various conditions. Its structural similarity to the cores of known bioactive compounds, combined with the synthetic versatility afforded by its functional groups, positions this compound as a valuable building block in the medicinal chemist's toolkit for rational drug design and structure-activity relationship studies.

Comparison with Similar Compounds

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine belongs to a family of related bicyclic compounds that share structural similarities but differ in specific aspects such as functional groups, stereochemistry, or structural variations. One closely related compound is endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine, which differs only in the stereochemical orientation of the amino group at the 2-position . While the exo configuration has the amino group pointing away from the bicyclic structure, the endo configuration has this group oriented toward the bicyclic framework. This subtle difference in stereochemistry can significantly impact the compound's reactivity, biological activity, and binding properties with target molecules due to the altered three-dimensional presentation of the amino functionality.

Another related compound is 2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 1419101-51-1), which features a similar structure but with the Boc protecting group on the amino function at the 2-position rather than on the nitrogen at the 8-position . This structural variation alters the compound's reactivity profile and potential applications in synthetic schemes, as different functional groups are available for modification. Similarly, Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 1033820-28-8) represents another structural variation where the 2-position bears a methyl ester group instead of an amino group.

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 273207-58-2) represents a related structure with a hydroxymethyl group at the 3-position instead of an amino group at the 2-position . This variation changes the compound's hydrogen bonding capacity and potential interactions with biological targets. Additionally, compounds such as tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride (CAS: 403479-18-5) demonstrate how the position of functional groups on the bicyclic framework can be varied to create diverse structural analogs with potentially different biological activities .

The following table compares key features of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine with selected related compounds:

CompoundCAS NumberKey Structural FeatureMolecular Weight (g/mol)Reference
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine1408074-65-6Amino group at 2-position in exo configuration226.32
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine1408076-02-7Amino group at 2-position in endo configuration226.32
2-(Boc-amino)-8-azabicyclo[3.2.1]octane1419101-51-1Boc on amino at 2-position, free N at 8-position226.32
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate1033820-28-8Methyl ester at 2-position269.34
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol273207-58-2Hydroxymethyl group at 3-position241.33

This structural diversity within the family of 8-azabicyclo[3.2.1]octane derivatives highlights the versatility of this scaffold for developing compounds with tailored properties for specific applications in organic synthesis, medicinal chemistry, and drug discovery. Each variation in functional group type, position, or stereochemical orientation creates unique opportunities for exploring structure-activity relationships and optimizing compounds for particular research objectives.

Current Research and Future Perspectives

Current research involving exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine and related compounds primarily focuses on the development of novel synthetic methodologies for constructing the 8-azabicyclo[3.2.1]octane scaffold with precise stereochemical control . The enantioselective construction of this bicyclic framework represents a significant challenge in organic synthesis, and researchers continue to explore innovative approaches to achieve this goal efficiently. These efforts are motivated by the importance of the tropane alkaloid core structure in medicinal chemistry and the need for streamlined access to structurally diverse derivatives for biological screening. Recent advances in catalytic asymmetric synthesis and new cyclization strategies offer promising avenues for improving the synthesis of these compounds with enhanced stereoselectivity and yield.

In the field of medicinal chemistry, ongoing research explores the potential of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine derivatives as scaffolds for developing new therapeutic agents, particularly for neuropsychiatric disorders. The rigid bicyclic structure provides a well-defined three-dimensional framework that can be strategically functionalized to interact with specific biological targets. Current investigations focus on understanding structure-activity relationships to optimize binding affinity, selectivity, and pharmacokinetic properties of compounds based on this scaffold. Additionally, researchers are exploring the application of these compounds in developing novel monoamine reuptake inhibitors with improved efficacy and reduced side effects compared to existing medications.

Future research directions may expand the applications of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine beyond traditional medicinal chemistry into emerging areas such as chemical biology, materials science, and catalysis. The compound's well-defined spatial arrangement of functional groups could potentially be leveraged in designing molecular probes for studying biological processes or in developing novel catalysts for stereoselective transformations. Additionally, the incorporation of this scaffold into larger molecular architectures, such as peptide mimetics or supramolecular assemblies, represents an exciting frontier for exploring new functional materials with tailored properties.

Advances in computational chemistry and artificial intelligence-driven drug design are likely to accelerate the exploration of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine derivatives for specific therapeutic applications. These computational approaches can help predict the biological activity, pharmacokinetic properties, and potential off-target effects of newly designed compounds, streamlining the drug discovery process. As our understanding of the relationship between molecular structure and biological function continues to evolve, we can anticipate increasing interest in this compound and its derivatives as valuable building blocks in diverse research areas spanning from fundamental organic chemistry to applied pharmaceutical development.

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